molecular formula C11H12O2 B14719111 1,4,4a,6,7,8a-Hexahydro-1,4-methanonaphthalene-5,8-dione CAS No. 21428-54-6

1,4,4a,6,7,8a-Hexahydro-1,4-methanonaphthalene-5,8-dione

Cat. No.: B14719111
CAS No.: 21428-54-6
M. Wt: 176.21 g/mol
InChI Key: XJXQAAPFDMNNOS-UHFFFAOYSA-N
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Description

1,4,4a,6,7,8a-Hexahydro-1,4-methano-naphthalene-5,8-dione is a complex organic compound with a unique structure It is characterized by its hexahydro configuration, which indicates the presence of six hydrogen atoms added to the naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,4a,6,7,8a-Hexahydro-1,4-methano-naphthalene-5,8-dione can be synthesized through several methods. One common approach involves the diene condensation of cyclopentadiene with 2,5-norbornadiene . This reaction typically requires specific conditions, such as controlled temperatures and the presence of catalysts, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 1,4,4a,6,7,8a-hexahydro-1,4-methano-naphthalene-5,8-dione may involve large-scale synthesis using similar diene condensation reactions. The process would be optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

1,4,4a,6,7,8a-Hexahydro-1,4-methano-naphthalene-5,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrocarbon structures.

Scientific Research Applications

1,4,4a,6,7,8a-Hexahydro-1,4-methano-naphthalene-5,8-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in pharmacological research.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4,4a,6,7,8a-hexahydro-1,4-methano-naphthalene-5,8-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,4a,6,7,8a-Hexahydro-1,4-methano-naphthalene-5,8-dione stands out due to its specific hexahydro configuration and the presence of the methano bridge. These structural features confer unique chemical properties and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undec-9-ene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-2,6-7,10-11H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXQAAPFDMNNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511146
Record name 1,4,4a,6,7,8a-Hexahydro-1,4-methanonaphthalene-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21428-54-6
Record name 1,4,4a,6,7,8a-Hexahydro-1,4-methanonaphthalene-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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